molecular formula C13H12ClNOS B3369534 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline CAS No. 23724-54-1

3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline

Cat. No.: B3369534
CAS No.: 23724-54-1
M. Wt: 265.76 g/mol
InChI Key: CZKIDNZYRALHKV-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline is a chemical compound offered for scientific research and development purposes. This product is characterized by a purity of 95% and is typically supplied as a solid that should be stored at 4-8°C . As a substituted aniline featuring a (4-methoxyphenyl)sulfanyl group, this compound serves as a valuable building block in organic synthesis, particularly for exploring novel chemical entities . Researchers utilize this compound in various fields, including chemistry, where it can be used as a reagent or a precursor for more complex molecules . Its structure suggests potential applications in the development of specialty chemicals and for probing biological pathways . According to safety data, this compound has the GHS signal word "Warning" and may cause skin and eye irritation (H315, H319) and specific target organ toxicity upon single exposure (H335) . This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption of any kind . Please inquire for detailed pricing, current availability, and to request a certificate of analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(4-methoxyphenyl)sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKIDNZYRALHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline typically involves the reaction of 3-chloroaniline with 4-methoxybenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.

    Substitution: Amines, thiols, alkoxides, ethanol or DMF as solvent.

Major Products Formed

Scientific Research Applications

3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a model compound in biochemical assays and studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features and properties of 3-chloro-4-[(4-methoxyphenyl)sulfanyl]aniline with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Type Solubility Key Applications/Activity
This compound C₁₃H₁₂ClNOS 265.76 Methoxyphenylsulfanyl Low in water Kinase inhibitor intermediates
3-Chloro-4-[(4-methylphenyl)sulfanyl]aniline C₁₃H₁₂ClNS 249.76 Methylphenylsulfanyl Not reported No direct data
3-Chloro-4-[(4-fluorophenyl)sulfanyl]aniline C₁₂H₉ClFNS 253.72 Fluorophenylsulfanyl Not reported Research chemical
4-((4-Chlorophenyl)sulfonyl)aniline C₁₂H₁₀ClNO₂S 267.73 Chlorophenylsulfonyl Low in water Potential enzyme inhibition
3-Chloro-4-(4-chlorophenoxy)aniline C₁₂H₉Cl₂NO 254.11 Chlorophenoxy Low in water Antiplasmodial (ED₅₀: 3.61 mg/kg)

Key Observations :

  • Electronic Effects : The methoxyphenylsulfanyl group in the target compound provides moderate electron-donating properties compared to electron-withdrawing sulfonyl (e.g., 4-((4-chlorophenyl)sulfonyl)aniline) or fluorophenyl groups. This may enhance nucleophilicity at the aniline group, favoring interactions with electrophilic biological targets .
  • Solubility: All compounds exhibit low water solubility, but solubility in organic solvents (e.g., DMSO) varies.

Biological Activity

3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline is an organic compound with the molecular formula C13H12ClNOS. It has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

The compound is synthesized through the reaction of 3-chloroaniline with 4-methoxybenzenethiol, typically in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF) under reflux conditions. The unique combination of a chloro group and a sulfanyl group contributes to its distinct chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound is also investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as MiaPaCa2, through mechanisms involving caspase activation. The IC50 values for this compound against various pancreatic cancer cell lines suggest potent antiproliferative effects:

Cell Line IC50 (µM)
MiaPaCa20.192
AsPC10.315
BxPC30.924

In one study, the compound was found to significantly increase caspase-3/7 levels, indicating its role in promoting programmed cell death in cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act as an inhibitor of enzymes involved in oxidative stress and inflammation pathways. This inhibition can lead to alterations in cellular processes that favor apoptosis in cancer cells and hinder microbial growth .

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various derivatives of aniline compounds, including this compound. Results indicated that this compound had superior activity compared to other tested analogs against certain bacterial strains.
  • Cancer Cell Line Studies : In a series of experiments involving pancreatic ductal adenocarcinoma cell lines, this compound was shown to effectively reduce cell viability at low concentrations, supporting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound Biological Activity Unique Features
3-Chloro-4-methoxyanilineModerate antibacterial propertiesLacks sulfanyl group
4-Chloro-3-methoxyanilineAnticancer activity but less potentDifferent positioning of functional groups
3-Chloro-4-[(4-methoxyphenyl)sulfanyl]acetophenoneLimited studies availableAcetophenone core instead of aniline

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline, and how can reaction yields be improved?

  • Methodology :

  • Nucleophilic Aromatic Substitution : React 3-chloro-4-fluoroaniline with 4-methoxythiophenol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C. Monitor progress via TLC or HPLC .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of aryl halide to thiol) and use anhydrous conditions to minimize hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Analyze ¹H/¹³C-NMR to confirm substitution patterns. The sulfanyl group (C-S-C) induces deshielding in adjacent aromatic protons (δ ~7.2–7.5 ppm) .
  • HR-MS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 292.04 for C₁₃H₁₁ClNOS⁺). Compare with theoretical values for isotopic consistency .
  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and planarity of the aromatic-thioether linkage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess electronic effects on bioactivity. For example, electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability .
  • Biological Assays : Test against enzyme targets (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR. Compare IC₅₀ values across analogs to identify key pharmacophores .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodology :

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line, pH, incubation time). For example, discrepancies in cytotoxicity (e.g., IC₅₀ = 5 µM vs. 20 µM) may arise from differing serum concentrations in cell media .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers. Validate findings with orthogonal assays (e.g., Western blotting alongside enzyme inhibition) .

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR kinase). Prioritize docking poses with hydrogen bonds to methoxy oxygen or sulfur atoms .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions in the ligand-receptor complex .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar chloroaniline derivatives?

  • Methodology :

  • Reaction Parameter Audit : Compare solvent polarity (DMF vs. DMSO), base strength (K₂CO₃ vs. Cs₂CO₃), and temperature. For example, yields drop from 85% to 60% when switching from DMF to THF due to poor thiol solubility .
  • Side-Reaction Mitigation : Use scavengers (e.g., BHT) to prevent thiol oxidation. Characterize byproducts (e.g., disulfides) via LC-MS to refine purification protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
Reactant of Route 2
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3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline

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